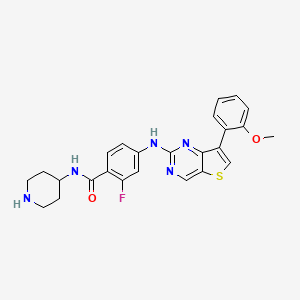
PROTAC Axl Degrader 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC Axl Degrader 2 is a potent and selective degrader of the Axl receptor tyrosine kinase. This compound is part of the PROTAC (Proteolysis Targeting Chimera) family, which is designed to induce the degradation of specific proteins through the ubiquitin-proteasome system. This compound has shown significant anti-proliferative and anti-migratory activities in vitro, making it a promising candidate for cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Axl Degrader 2 involves multiple steps, including the preparation of the ligand for the Axl receptor, the linker, and the ligand for the E3 ubiquitin ligase. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing PROTACs typically involve:
Ligand Synthesis: The ligand for the Axl receptor is synthesized using standard organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and coupling reactions.
Linker Attachment: The linker, which connects the Axl ligand to the E3 ligase ligand, is attached using amide bond formation or click chemistry.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately and then conjugated to the linker.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes. The production would need to adhere to Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC Axl Degrader 2 undergoes several types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or other susceptible sites.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Coupling Reagents: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
PROTAC Axl Degrader 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of the Axl receptor and its role in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of Axl degradation on cell proliferation, migration, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the Axl receptor, such as breast cancer and lung cancer.
Industry: Utilized in the development of new PROTAC-based therapies and as a model compound for designing other protein degraders.
Mécanisme D'action
The mechanism of action of PROTAC Axl Degrader 2 involves the recruitment of an E3 ubiquitin ligase to the Axl receptor. This recruitment leads to the ubiquitination of the Axl receptor, marking it for degradation by the proteasome. The degradation of the Axl receptor results in the inhibition of downstream signaling pathways that promote cell proliferation and migration .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC Axl Degrader 1: Another degrader targeting the Axl receptor but with different ligands and linkers.
PROTAC Bcl-xL Degrader: Targets the Bcl-xL protein, involved in apoptosis regulation.
PROTAC BRD4 Degrader: Targets the BRD4 protein, involved in transcription regulation.
Uniqueness
PROTAC Axl Degrader 2 is unique due to its high selectivity and potency for the Axl receptor. Its ability to induce mehuosis (a form of cell death characterized by cytoplasmic vacuolation) sets it apart from other PROTACs .
Propriétés
Formule moléculaire |
C38H39N11O4 |
|---|---|
Poids moléculaire |
713.8 g/mol |
Nom IUPAC |
N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanamide |
InChI |
InChI=1S/C38H39N11O4/c39-37-44-38(47-49(37)32-19-17-29(45-46-32)25-8-3-1-4-9-25)42-26-15-13-24(14-16-26)22-41-33(50)12-5-2-6-21-40-30-11-7-10-27-28(30)23-48(36(27)53)31-18-20-34(51)43-35(31)52/h1,3-4,7-11,13-17,19,31,40H,2,5-6,12,18,20-23H2,(H,41,50)(H,43,51,52)(H3,39,42,44,47) |
Clé InChI |
OXOOPNYJFVRNCT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



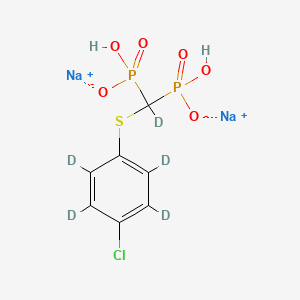
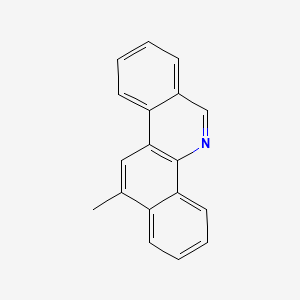

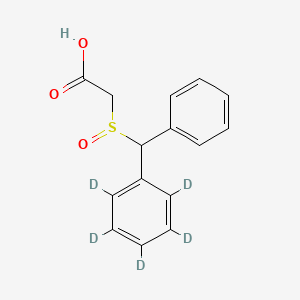

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
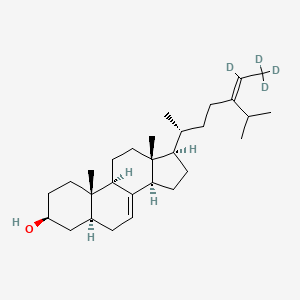
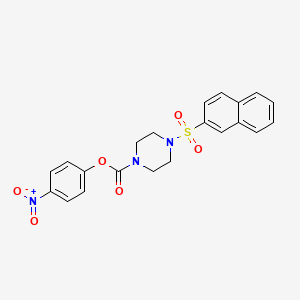
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
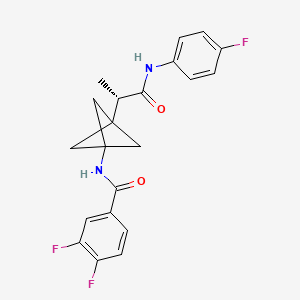
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
